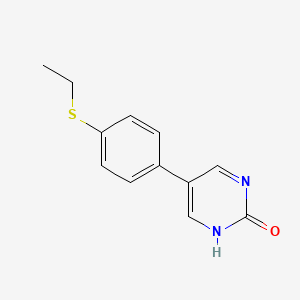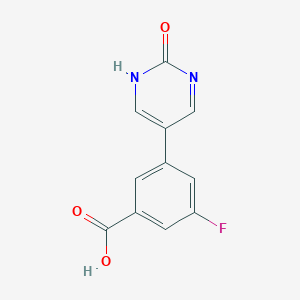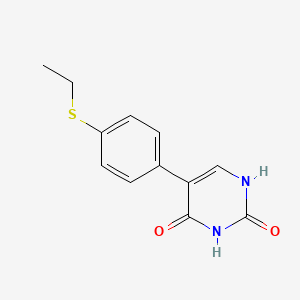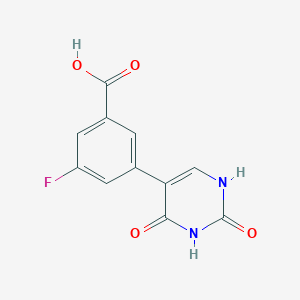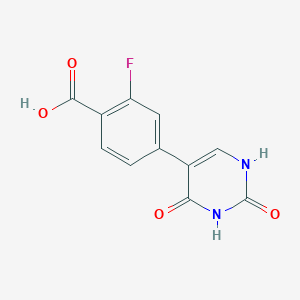
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-CFDP) is a small molecule that is of great interest to the scientific community due to its potential applications in a variety of fields. 5-CFDP is a fluorinated derivative of the naturally occurring pyrimidine nucleoside uridine and has a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% exerts its effects by binding to the active site of PDE4, which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to the active site of PDE4, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the breakdown of cAMP, resulting in an increase in the levels of cAMP in the cell. This increase in cAMP levels is thought to be responsible for the biological effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in these cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-inflammatory and anti-oxidant effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is a useful compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize and can be used in a variety of cell culture experiments. However, there are some limitations to its use. For example, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are vast and there are many future directions for research. One potential future direction is the development of new derivatives of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% with improved biological activity. Another potential future direction is the investigation of the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biological processes such as inflammation and oxidative stress. Additionally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antiviral and antifungal agent. Finally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as a drug for the treatment of cancer and other diseases.
Métodos De Síntesis
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from uridine by a two-step process. First, the uridine is reacted with 4-fluoro-3-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-fluoro-3-chlorobenzoyluridine. The second step involves the reaction of 4-fluoro-3-chlorobenzoyluridine with 2,4-dihydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-(4-carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%).
Aplicaciones Científicas De Investigación
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous and varied. It has been used in research studies to investigate the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on a variety of biological processes such as cell growth, apoptosis, and differentiation. It has also been used to study the effectiveness of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in research studies to investigate its potential as an antifungal and antiviral agent.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-8-3-5(1-2-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDXOSEYEQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)


![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)


